3-methoxyfuran-2,5-dione
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Overview
Description
3-Methoxyfuran-2,5-dione is an organic compound with the molecular formula C5H4O4 and a molecular weight of 128.08 g/mol . It is a furan derivative, characterized by a furan ring substituted with a methoxy group and two carbonyl groups at the 2 and 5 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyfuran-2,5-dione can be synthesized through various methods. One common approach involves the reaction of maleic anhydride with methanol under acidic conditions . The reaction typically proceeds as follows:
- Dissolve maleic anhydride in methanol.
- Add a catalytic amount of sulfuric acid to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
3-Methoxyfuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxyfuran-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dione: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methylfuran-2,5-dione: Contains a methyl group instead of a methoxy group, leading to different reactivity and properties.
2,5-Furandicarboxylic acid: Contains carboxylic acid groups instead of carbonyl groups, resulting in different chemical behavior.
Uniqueness
3-Methoxyfuran-2,5-dione is unique due to its methoxy substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
69945-03-5 |
---|---|
Molecular Formula |
C5H4O4 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
3-methoxyfuran-2,5-dione |
InChI |
InChI=1S/C5H4O4/c1-8-3-2-4(6)9-5(3)7/h2H,1H3 |
InChI Key |
JBTJZGIYWMHQLX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC1=O |
Canonical SMILES |
COC1=CC(=O)OC1=O |
Origin of Product |
United States |
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